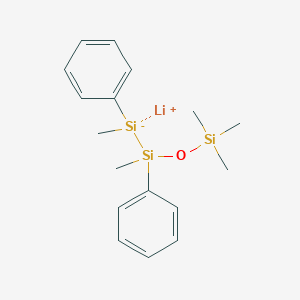
Lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is an organosilicon compound that features a lithium atom bonded to a complex silanide structure. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, is of interest due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide typically involves the reaction of a lithium reagent with a suitable silane precursor. One common method is the reaction of lithium phenylsilanide with methyl-(methyl-phenyl-trimethylsilyloxysilyl)-chlorosilane under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions may yield simpler silane compounds.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is used as a reagent in organic synthesis. Its unique structure allows for selective reactions, making it valuable in the formation of complex molecules.
Biology
Medicine
In medicine, organosilicon compounds are investigated for their potential therapeutic properties. This compound may be studied for its ability to interact with biological molecules and pathways.
Industry
In industry, this compound can be used in the production of advanced materials, such as silicone-based polymers and coatings. Its reactivity makes it a valuable intermediate in the synthesis of high-performance materials.
Wirkmechanismus
The mechanism of action of lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide involves its interaction with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The silanide structure can also participate in various chemical reactions, leading to the formation of new bonds and compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium phenylsilanide
- Methylphenylsilanide
- Trimethylsilylphenylsilanide
Uniqueness
Lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is unique due to its complex structure, which combines multiple functional groups and a lithium atom
Eigenschaften
CAS-Nummer |
823207-31-4 |
|---|---|
Molekularformel |
C17H25LiOSi3 |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide |
InChI |
InChI=1S/C17H25OSi3.Li/c1-19(16-12-8-6-9-13-16)21(5,18-20(2,3)4)17-14-10-7-11-15-17;/h6-15H,1-5H3;/q-1;+1 |
InChI-Schlüssel |
UWEMAIXLVISZRG-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[Si-](C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
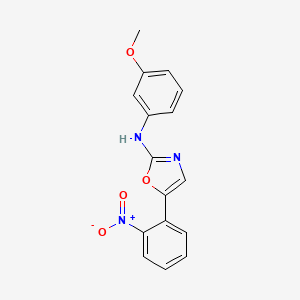
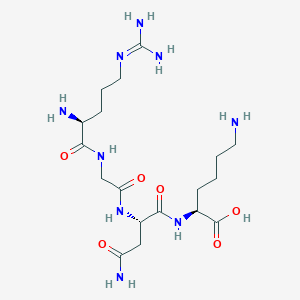
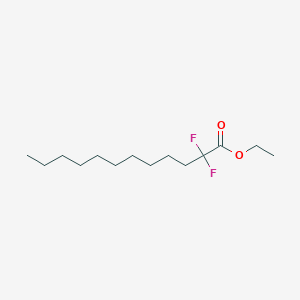
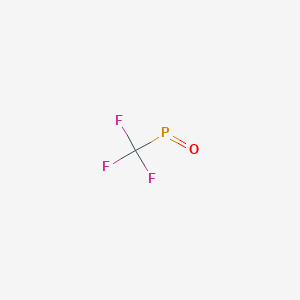
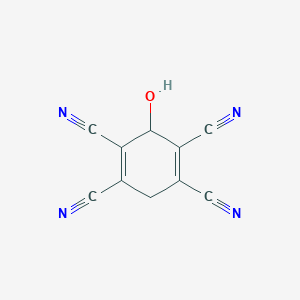
![6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225106.png)
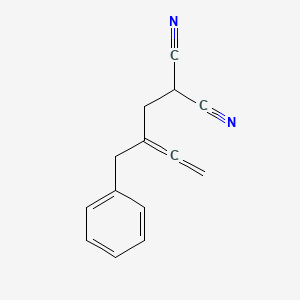
![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
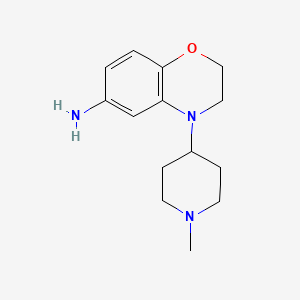
![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)
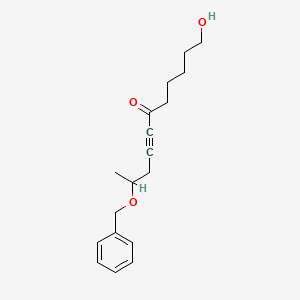
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
